![molecular formula C22H21ClN2OS B2618840 3-(3-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione CAS No. 1223938-11-1](/img/structure/B2618840.png)

3-(3-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

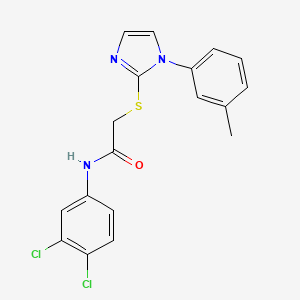

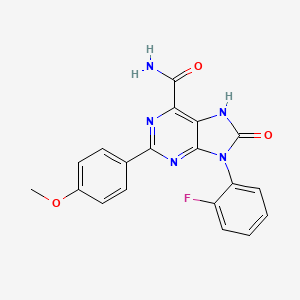

3-(3-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione, also known as CPD, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPD is a spirocyclic compound that contains a diazaspiro ring system and a thiocarbonyl group. It has been shown to exhibit a wide range of biological activities, including anticancer, antifungal, and antiviral properties.

Scientific Research Applications

- CPDANT has shown promise as an anticancer agent. Researchers have investigated its ability to inhibit tumor growth by interfering with cell division and inducing apoptosis (programmed cell death). Its unique spirocyclic structure contributes to its potential as a targeted therapy for specific cancer types .

- CPDANT exhibits potent antibacterial and antifungal properties. Studies have explored its efficacy against drug-resistant bacterial strains and fungal pathogens. Its mechanism of action involves disrupting cell membranes and inhibiting essential enzymes, making it a valuable candidate for combating infections .

- PDT is a non-invasive treatment for cancer and other diseases. CPDANT can serve as a photosensitizer in PDT. When exposed to light of a specific wavelength, it generates reactive oxygen species that selectively damage cancer cells. Researchers are investigating its use in localized tumor treatment .

- CPDANT contains sulfur atoms, which make it an effective chelating agent for metal ions. It can bind to transition metals, such as copper, zinc, and iron. Metal chelation has applications in environmental remediation, catalysis, and drug design .

- The spirocyclic structure of CPDANT makes it suitable for OLEDs. It can act as a host material or a dopant in electroluminescent devices. Researchers are exploring its luminescent properties and stability for use in displays and lighting applications .

- CPDANT’s fluorescence properties have led to its use as a molecular sensor and probe. It can detect specific analytes, such as metal ions or biomolecules, based on changes in fluorescence intensity. Applications include environmental monitoring and bioimaging .

Anticancer Properties

Antibacterial and Antifungal Activity

Photodynamic Therapy (PDT)

Metal Ion Chelation

Organic Light-Emitting Diodes (OLEDs)

Molecular Sensors and Probes

These applications highlight the versatility and potential of CPDANT in various scientific and technological domains. Researchers continue to explore its properties and develop novel applications, making it an exciting area of study . If you’d like more information on any specific application, feel free to ask!

properties

IUPAC Name |

[2-(3-chlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]-(3,4-dimethylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2OS/c1-14-8-9-17(12-15(14)2)20(26)25-21(27)19(16-6-5-7-18(23)13-16)24-22(25)10-3-4-11-22/h5-9,12-13H,3-4,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXRJJSILJUWIRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2C(=S)C(=NC23CCCC3)C4=CC(=CC=C4)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2618759.png)

![6-(benzylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2618764.png)

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)cyclopropanesulfonamide](/img/structure/B2618767.png)

![Methyl 2-(4'-pentyl[1,1'-biphenyl]-4-yl)acetate](/img/structure/B2618769.png)

![6-Cyclopropyl-2-({1-[6-(dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2618771.png)

![N-(3-{[(oxan-2-yl)methoxy]methyl}phenyl)-2-sulfanylpyridine-3-carboxamide](/img/structure/B2618772.png)

![N-(3-acetylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2618779.png)